molecular formula C12H16N2O B3032894 Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- CAS No. 61890-43-5

Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-

Cat. No.: B3032894
CAS No.: 61890-43-5
M. Wt: 204.27
InChI Key: MWPZTYVDZIZIPV-WYMLVPIESA-N
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Description

Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, often referred to as MCPO, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble liquid with a low melting point and boiling point. It is an important intermediate in organic synthesis and has been used in a wide range of research studies.

Scientific Research Applications

Polymorphic Studies

  • A Second Monoclinic Polymorph of (E)-Phenyl(Pyridin-2-yl)Methanone Oxime : This study discusses a second monoclinic polymorph of a compound closely related to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-. It highlights the different crystalline structures and their implications in the field of crystallography (Rodríguez-Mora et al., 2013).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity of Derivatives : A study on the synthesis of various derivatives of a compound similar to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, demonstrated significant antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Chemical Reaction Studies

  • Base-Catalysed Aromatic Nucleophilic Substitution Reactions : This research explored the reaction kinetics of substituted cyclohexanone oximes in various solvents, offering insights into the reactivity and potential applications of these compounds in chemical synthesis (Jain, Gupta, & Kumar, 1990).

Synthetic Chemistry and Structural Studies

  • Unexpected Products in Condensation Reactions : The study focused on unexpected products from condensation reactions involving compounds similar to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-. This research aids in understanding complex reaction pathways and could inform the synthesis of novel compounds (Rusnac et al., 2020).

Biological Activity Studies

  • Antibacterial Evaluation and Computational Study : This paper discusses the synthesis and antibacterial evaluation of derivatives of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, highlighting their potential in the development of new antibacterial agents. It also includes molecular docking and computational studies, which are crucial for understanding the interaction mechanisms of these compounds (Chaudhary, Shukla, & Kant, 2021).

Safety and Hazards

Specific safety and hazard information for “Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-” is not available in the sources retrieved. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

(NE)-N-[cyclohexyl(pyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPZTYVDZIZIPV-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=NO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C(=N\O)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425190
Record name Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61890-43-5
Record name Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
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Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
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Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-

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